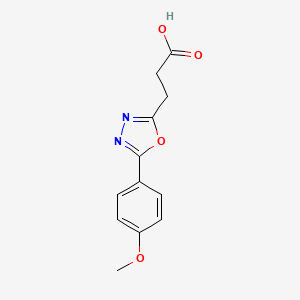

3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Description

3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 4-methoxyphenyl group and a propanoic acid moiety. The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability and role in medicinal chemistry, particularly as a bioisostere for ester or amide groups. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes, receptors, or microbial pathways .

Properties

IUPAC Name |

3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-17-9-4-2-8(3-5-9)12-14-13-10(18-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNYHFVQYMEUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Cyclization with Triethyl Orthoformate

This method, adapted from ACS Omega, involves a two-step process:

Step 1: Synthesis of 3-(5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)Propanehydrazide

A propanoic acid ester derivative (e.g., ethyl 3-(4-methoxybenzoyl)propanoate) is treated with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide. For example:

Step 2: Cyclization to Form the Oxadiazole Ring

The hydrazide undergoes cyclodehydration with triethyl orthoformate in the presence of acetic acid:

Optimized Parameters :

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Catalyst | None required |

| Workup | Filtration, crystallization |

Direct Cyclization of Diacylhydrazines

An alternative route involves treating a diacylhydrazine precursor with phosphorus oxychloride (POCl₃) to induce cyclization:

Advantages :

-

Single-step process.

-

High atom economy.

Limitations :

Functional Group Interconversion Strategies

Ester Hydrolysis to Propanoic Acid

Post-cyclization, the ester group (e.g., ethyl or methyl) is hydrolyzed to the carboxylic acid using alkaline conditions:

Conditions :

-

Base : 1M NaOH

-

Acidification : HCl or acetic acid to precipitate the free acid.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hydrazide Cyclization | 70–80 | ≥97 | Mild conditions |

| POCl₃ Cyclization | 60–70 | 90–95 | Single-step |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidation products may include carboxylic acids and ketones.

Reduction: Reduced forms may include alcohols and amines.

Substitution: Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties

Numerous studies have investigated the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,3,4-oxadiazole ring have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes related to cell proliferation and survival. A review highlights that derivatives of oxadiazole exhibit significant activity against cancer types such as HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer) cells .

Antimicrobial Effects

Research has also pointed to the antimicrobial properties of oxadiazole derivatives. The structural features of 3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. Studies suggest that modifications to the oxadiazole structure can improve potency against various pathogens .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

Step 1: Formation of the Oxadiazole Ring

The initial step generally includes cyclization reactions involving 4-methoxybenzohydrazide and appropriate reagents to form the oxadiazole structure. Dehydrating agents are often employed to facilitate this cyclization.

Step 2: Coupling Reactions

Following the formation of the oxadiazole ring, coupling reactions can introduce the propanoic acid moiety. This step may involve various coupling agents and conditions tailored to optimize yield and purity.

Industrial Applications

Material Science

The compound's unique properties make it suitable for applications in advanced materials such as organic light-emitting diodes (OLEDs). Its ability to act as a building block in organic synthesis allows for the development of new materials with tailored electronic properties .

Drug Development

In medicinal chemistry, this compound is being explored for its potential as a lead compound in drug discovery. Its diverse biological activities suggest that it could serve as a scaffold for designing novel therapeutic agents targeting various diseases .

Several case studies illustrate the compound's effectiveness:

- Anticancer Activity Study : A series of synthesized oxadiazole derivatives were tested against multiple cancer cell lines. Results indicated that modifications at specific positions significantly enhanced anticancer activity, with IC50 values demonstrating potent effects .

- Antimicrobial Testing : In vitro studies revealed that certain derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents.

Mechanism of Action

The mechanism by which 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) 3-((5-(2-Chloro-3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid

- Structure : Features a 2-chloro-3,4-dimethylphenyl group and a thioether (-S-) linkage.

- Molecular Weight : 311.0258 g/mol (vs. ~234.20 g/mol for the target compound).

- The thioether linkage may alter electronic properties of the oxadiazole ring.

- Synthesis : Prepared via tert-butyl ester hydrolysis (Method E, 80% yield) .

b) 3-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

- Structure : Contains a 3-(trifluoromethyl)phenyl group.

- This substitution also increases molecular weight (259.18 g/mol) and metabolic stability .

c) 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

- Structure : Substituted with a 4-fluorophenyl group.

- Molecular Weight : 236.20 g/mol.

- Key Differences : Fluorine’s electronegativity enhances dipole interactions and bioavailability compared to methoxy. However, the absence of methoxy’s electron-donating effects may reduce activity in certain biological targets .

Variations in the Linker and Functional Groups

a) 3-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid

- Structure : Includes a thioether linkage and 2,4-dichlorophenyl group.

- Molecular Weight : 330.9710 g/mol.

- Key Differences : The thioether group introduces a sulfur atom, which may increase metabolic liability (e.g., oxidation to sulfoxide). Dichloro substitution enhances halogen bonding but reduces aqueous solubility .

b) 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid

- Structure : Lacks substituents on the phenyl ring.

- Key Differences : Simpler structure with lower molecular weight (218.21 g/mol) and higher logP, leading to reduced polarity and possible differences in target engagement .

Biological Activity

3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

The synthesis of this compound typically involves the cyclization of appropriate hydrazides with carboxylic acid derivatives under specific conditions to form the oxadiazole ring. The methoxyphenyl group is introduced via nucleophilic substitution reactions. The final structure is characterized by a propanoic acid moiety linked to the oxadiazole ring.

| Property | Value |

|---|---|

| CAS Number | 415679-24-2 |

| Molecular Formula | C11H10N2O4 |

| Molecular Weight | 222.21 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits inhibition of bacterial growth by disrupting cell wall synthesis and protein function.

- Anticancer Activity : It has been shown to induce apoptosis in cancer cells through activation of specific signaling pathways.

- Anti-inflammatory Activity : The compound reduces inflammation by inhibiting pro-inflammatory cytokine production.

Biological Evaluation

Various studies have assessed the biological activity of this compound:

Anticancer Studies

A study published in Heliyon demonstrated that derivatives of oxadiazole compounds showed significant cytotoxic effects against several cancer cell lines. The mechanism involved the modulation of gene transcription associated with cancer progression .

Antimicrobial Studies

Research highlighted in PMC indicated that oxadiazole derivatives possess potent antimicrobial properties. For instance, a related compound exhibited strong inhibitory effects on both gram-positive and gram-negative bacteria .

Case Study 1: Anticancer Activity

In a high-throughput screening assay for anticancer activity, a derivative similar to this compound was found to inhibit Rho/MRTF/SRF-mediated gene transcription effectively. This study suggested that the presence of the oxadiazole ring is crucial for its biological activity .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of oxadiazole derivatives. The results indicated that compounds with similar structures could significantly reduce levels of inflammatory markers in vitro .

Comparative Analysis

A comparative analysis with other oxadiazole derivatives reveals that variations in substituents on the phenyl ring can significantly impact biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide | High | Moderate | High |

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide | Low | High | Low |

Q & A

Q. Q1. What are the standard synthetic routes for 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via cyclization of a hydrazide intermediate. For example:

Hydrazide Formation : React 4-methoxybenzoic acid hydrazide with malonic acid derivatives to form a thiosemicarbazide intermediate.

Oxadiazole Cyclization : Use dehydrating agents like POCl₃ or H₂SO₄ to cyclize the intermediate into the 1,3,4-oxadiazole core.

Propanoic Acid Functionalization : Introduce the propanoic acid moiety via alkylation or coupling reactions.

Q. Characterization Tools :

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .

- X-ray Crystallography (if crystals are obtainable): Resolve the 3D structure, as demonstrated for analogous oxadiazole derivatives .

Q. Q2. How is the purity of this compound validated in biological assays?

Methodological Answer: Purity is critical for reproducibility in bioassays. Use:

HPLC : A C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95% recommended).

Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₁N₂O₄⁺, expected m/z = 263.0668) .

Elemental Analysis : Verify C, H, N, and O percentages within ±0.4% of theoretical values.

Advanced Research Questions

Q. Q3. How can solvent and catalyst selection optimize the yield of the oxadiazole ring formation?

Methodological Answer: Yield optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to protic solvents .

- Catalyst Comparison : POCl₃ achieves ~70% yield but requires strict anhydrous conditions. Alternatively, ionic liquids (e.g., [BMIM]BF₄) improve eco-friendliness with comparable yields .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C vs. 6 hr conventional heating) .

Q. Q4. How do structural modifications (e.g., methoxy vs. hydroxy substituents) alter bioactivity?

Methodological Answer: Structure-activity relationships (SAR) are explored via:

Analog Synthesis : Replace the 4-methoxyphenyl group with 4-hydroxyphenyl or nitro-substituted variants.

Enzyme Assays : Test inhibitory activity against COX-2 or α-glucosidase. For example:

Q. Q5. What analytical strategies resolve contradictions in spectroscopic data for oxadiazole derivatives?

Methodological Answer: Contradictions often arise from tautomerism or crystal packing. Mitigate via:

Variable Temperature NMR : Detect tautomeric shifts (e.g., oxadiazole-thione vs. thiol forms) by analyzing spectra at 25°C vs. −40°C .

DFT Calculations : Compare computed IR/NMR spectra (Gaussian 16, B3LYP/6-31G**) with experimental data to identify dominant conformers .

Powder XRD : Differentiate polymorphic forms affecting solubility and stability .

Q. Q6. What safety protocols are recommended for handling this compound?

Methodological Answer: Based on analogous oxadiazoles:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2) .

- Ventilation : Use fume hoods to avoid inhalation (H335: Respiratory tract irritation) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. Q7. How can computational modeling predict binding modes with biological targets?

Methodological Answer:

Molecular Docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., COX-2 PDB: 5KIR). The propanoic acid group often forms hydrogen bonds with Arg120 .

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

Pharmacophore Mapping : Identify essential features (e.g., oxadiazole as a hydrogen bond acceptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.